

# NU-7107 metabolic stability improvement

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**Compound Focus:** NU-7107

Cat. No.: S548532

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## Core Information on NU-7107

The table below summarizes the key identified data for **NU-7107**. This serves as a baseline for understanding the compound.

Property	Description
IUPAC Name	rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1]
CAS Number	503465-21-2 [1]
Molecular Formula	C <sub>18</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	309.36 g/mol [1]
Melting Point	208-209 °C (in ethanol) [1]
Primary Activity	Potent DNA-dependent protein kinase (DNA-PK) inhibitor; potential anticancer activity [1]

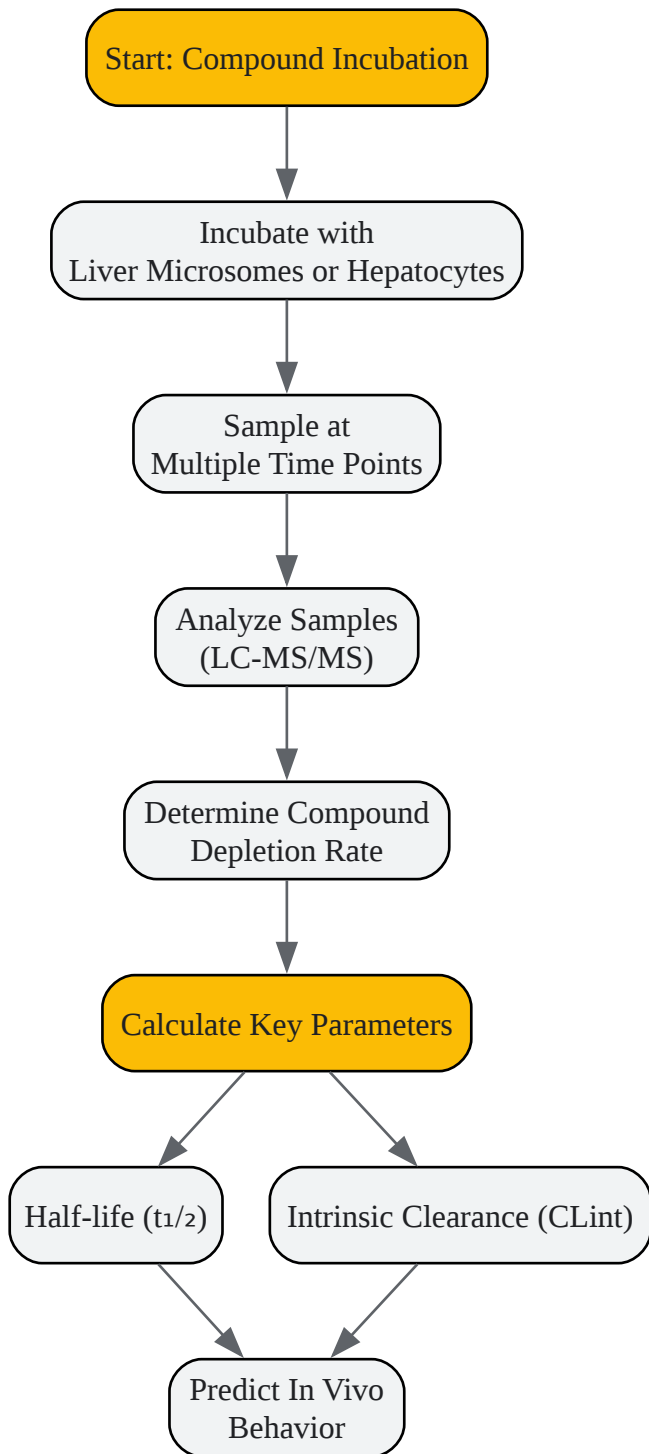
## Insights on Metabolic Stability from a Related Compound

A key piece of information comes from a 2005 preclinical study on **NU7026**, a close structural analogue and prototype of the same chemical series [2]. This study provides a direct strategy used to improve metabolic stability, which is highly relevant to **NU-7107**.

- **Problem with NU7026:** NU7026 underwent rapid plasma clearance in mice, largely due to extensive metabolism. The primary sites of metabolism were identified as the **C-2 and C-6 positions of its morpholine ring** [2].
- **Solution Applied for NU-7107:** To address this metabolic liability, the researchers designed **NU-7107** with **methyl groups at the C-2 and C-6 positions of the morpholine ring**. This structural modification was intended to block the site of oxidation and slow down metabolism [2].
- **Result:** The strategy was successful. The plasma clearance of **NU-7107** was found to be **four-fold slower** than that of the parent compound, NU7026 [2].

## General Workflow for Assessing Metabolic Stability

While a specific protocol for **NU-7107** was not found, the standard industry approach for evaluating metabolic stability is outlined in the search results and can be visualized below [3]. This can serve as a reference for your own experimental design.



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This workflow involves incubating the drug candidate with liver enzymes and monitoring its degradation over time to calculate key parameters like half-life and intrinsic clearance [3].

## Limitations and Next Steps

The most significant limitation is that the core research data on **NU-7107**'s metabolism comes from a single, non-recent study (2005) [2]. The field of drug metabolism may have advanced considerably since then.

To build a complete knowledge base, I suggest you:

- **Consult specialized databases:** Search in-depth scientific databases like PubMed, Scopus, or Web of Science for any newer publications on **NU-7107** using its CAS number (503465-21-2).
- **Review patent literature:** Patents often contain detailed experimental sections on compound optimization, including metabolic stability studies.
- **Explore other DNA-PK inhibitors:** Investigating the metabolic pathways and improvement strategies for other, more recently developed DNA-PK inhibitors could provide valuable analogies and modern methodologies.

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## References

1. - NU CAS#: 503465-21-2 7107 [chemicalbook.com]
2. Preclinical pharmacokinetics and metabolism of a novel prototype... [nature.com]
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